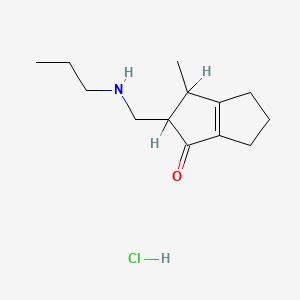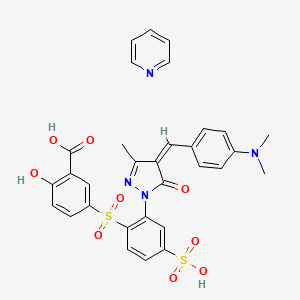
Einecs 282-122-6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ferromolybdenum slags are produced during the smelting process of molybdenum ores. The primary method involves the reduction of molybdenum trioxide (MoO3) with iron in an electric arc furnace. The reaction conditions typically include high temperatures (around 1600°C) and the presence of a reducing agent, such as carbon or silicon .
Industrial Production Methods
In industrial settings, ferromolybdenum is produced by mixing molybdenum oxide with iron oxide and a reducing agent, followed by heating in an electric arc furnace. The resulting molten mixture is then cooled, and the ferromolybdenum is separated from the slag. The slag, which contains various oxides and silicates, is then processed further to extract any remaining valuable metals .
Analyse Chemischer Reaktionen
Types of Reactions
Ferromolybdenum slags can undergo various chemical reactions, including:
Oxidation: The oxides in the slag can react with oxygen to form higher oxidation state compounds.
Reduction: The oxides can be reduced to their elemental forms or lower oxidation states using reducing agents like carbon or hydrogen.
Substitution: The silicates in the slag can undergo substitution reactions with other metal ions.
Common Reagents and Conditions
Oxidation: Oxygen or air at high temperatures.
Reduction: Carbon, hydrogen, or other reducing agents at high temperatures.
Substitution: Metal salts or other reagents in aqueous or molten states.
Major Products Formed
Oxidation: Higher oxidation state oxides.
Reduction: Elemental metals or lower oxidation state compounds.
Substitution: New silicate compounds with substituted metal ions.
Wissenschaftliche Forschungsanwendungen
Ferromolybdenum slags have various scientific research applications, including:
Chemistry: Used as a source of molybdenum and other metals for various chemical reactions and processes.
Biology: Studied for their potential use in bioremediation and as a nutrient source for certain microorganisms.
Medicine: Investigated for their potential use in medical implants and devices due to their biocompatibility and corrosion resistance.
Wirkmechanismus
The mechanism by which ferromolybdenum slags exert their effects is primarily through their chemical composition and reactivity. The oxides and silicates in the slag can interact with other compounds and materials, leading to various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ferrosilicon: An alloy of iron and silicon used in the steel industry.
Ferrovanadium: An alloy of iron and vanadium used to improve the strength and hardness of steel.
Ferrochromium: An alloy of iron and chromium used to produce stainless steel.
Uniqueness
Ferromolybdenum slags are unique due to their high molybdenum content, which imparts superior strength and corrosion resistance to steel products. Additionally, the presence of various oxides and silicates in the slag makes it a valuable source of these compounds for various industrial and research applications .
Eigenschaften
CAS-Nummer |
84100-43-6 |
|---|---|
Molekularformel |
C31H28N4O9S2 |
Molekulargewicht |
664.7 g/mol |
IUPAC-Name |
5-[2-[(4Z)-4-[[4-(dimethylamino)phenyl]methylidene]-3-methyl-5-oxopyrazol-1-yl]-4-sulfophenyl]sulfonyl-2-hydroxybenzoic acid;pyridine |
InChI |
InChI=1S/C26H23N3O9S2.C5H5N/c1-15-20(12-16-4-6-17(7-5-16)28(2)3)25(31)29(27-15)22-14-19(40(36,37)38)9-11-24(22)39(34,35)18-8-10-23(30)21(13-18)26(32)33;1-2-4-6-5-3-1/h4-14,30H,1-3H3,(H,32,33)(H,36,37,38);1-5H/b20-12-; |
InChI-Schlüssel |
QOSXYVJWJBPYSC-GRWWMUSUSA-N |
Isomerische SMILES |
CC\1=NN(C(=O)/C1=C\C2=CC=C(C=C2)N(C)C)C3=C(C=CC(=C3)S(=O)(=O)O)S(=O)(=O)C4=CC(=C(C=C4)O)C(=O)O.C1=CC=NC=C1 |
Kanonische SMILES |
CC1=NN(C(=O)C1=CC2=CC=C(C=C2)N(C)C)C3=C(C=CC(=C3)S(=O)(=O)O)S(=O)(=O)C4=CC(=C(C=C4)O)C(=O)O.C1=CC=NC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




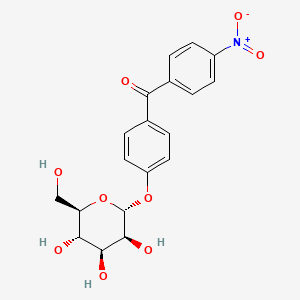
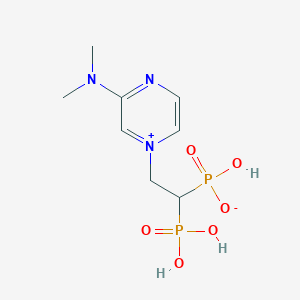
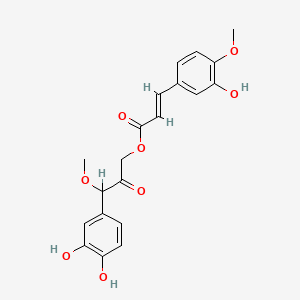
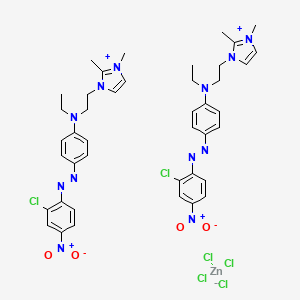


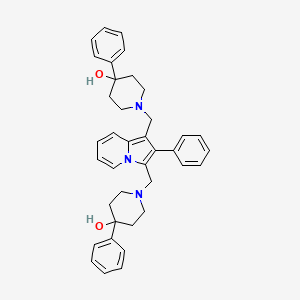
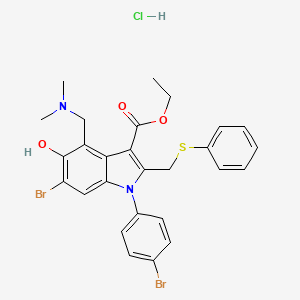

![(1aalpha,4aalpha,7alpha,7abeta,7balpha)-(-)-1a,2,4a,5,6,7,7a,7b-octahydro-1,1,4,7-tetramethyl-1H-cycloprop[e]azulene](/img/structure/B12733620.png)
